NCI Diversity Set Discovery
SD-1008 was identified as a micromolar inhibitor of STAT3 nuclear translocation from a screen of the 2000-compound NCI Diversity Set. This origin provides a unique phenotypic signature compared to rationally designed, target-based JAK2 inhibitors like AG490 or Ruxolitinib. The hit rate from this specific, diverse library for this functional assay defines its rarity and differentiates it from compounds discovered through alternative approaches [1].
| Evidence Dimension | Origin and Discovery Method |
|---|---|
| Target Compound Data | Identified from the 2000-compound NCI Diversity Set |
| Comparator Or Baseline | AG490, Ruxolitinib |
| Quantified Difference | SD-1008 was a 1/2000 hit from a phenotypic screen for STAT3 nuclear translocation inhibition. Comparators are typically products of rational drug design or focused library screens against purified kinase domains. |
| Conditions | High-content, cell-based screening assay designed to identify small molecules inhibiting IL-6 or oncostatin-induced STAT3 nuclear translocation [1]. |
Why This Matters
This unique origin indicates SD-1008's activity profile was selected in a complex cellular environment, potentially offering a different selectivity fingerprint compared to inhibitors designed solely for biochemical potency against JAK2.
- [1] Duan, Z., et al. (2007). 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid (SD-1008), a Novel Janus Kinase 2 Inhibitor, Increases Chemotherapy Sensitivity in Human Ovarian Cancer Cells. *Molecular Pharmacology*, 72(5), 1137-1145. View Source
